2-Fluoro-4-hydroxy-3',5'-difluoro-4'-(trifluoromethyl)biphenyl
Overview
Description
2-Fluoro-4-hydroxy-3’,5’-difluoro-4’-(trifluoromethyl)biphenyl is an aromatic compound characterized by the presence of multiple fluorine atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-hydroxy-3’,5’-difluoro-4’-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This method is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, hydroxylation, and coupling reactions, optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-hydroxy-3’,5’-difluoro-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Fluoro-4-hydroxy-3’,5’-difluoro-4’-(trifluoromethyl)biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-hydroxy-3’,5’-difluoro-4’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-hydroxybenzaldehyde: Shares similar structural features but lacks the trifluoromethyl group.
Trifluoromethylpyridines: Contains the trifluoromethyl group but differs in the core structure.
Uniqueness
2-Fluoro-4-hydroxy-3’,5’-difluoro-4’-(trifluoromethyl)biphenyl is unique due to the combination of multiple fluorine atoms and a hydroxyl group on the biphenyl scaffold. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
4-[3,5-difluoro-4-(trifluoromethyl)phenyl]-3-fluorophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F6O/c14-9-5-7(20)1-2-8(9)6-3-10(15)12(11(16)4-6)13(17,18)19/h1-5,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQDHIWDUFCSTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC(=C(C(=C2)F)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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